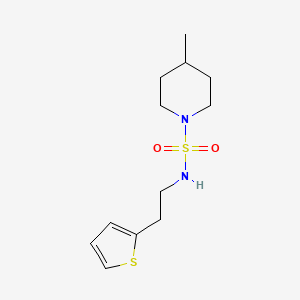
1-benzyl-N-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-methylpyrazole-4-carboxamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease. J147 was first synthesized by the Salk Institute for Biological Studies in 2011 and has since gained significant attention due to its promising results in animal studies.
Mechanism of Action
The exact mechanism of action of 1-benzyl-N-methylpyrazole-4-carboxamide is not fully understood. However, studies have suggested that 1-benzyl-N-methylpyrazole-4-carboxamide may work by increasing the production of ATP, a molecule that provides energy to cells. 1-benzyl-N-methylpyrazole-4-carboxamide may also work by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-benzyl-N-methylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal studies. These effects include increased levels of antioxidants, decreased levels of oxidative stress markers, and increased levels of neurotrophic factors. 1-benzyl-N-methylpyrazole-4-carboxamide has also been shown to increase the number of synapses in the brain and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
1-benzyl-N-methylpyrazole-4-carboxamide has several advantages as a potential therapeutic agent. It has been shown to have a good safety profile in animal studies and has been well-tolerated in human clinical trials. 1-benzyl-N-methylpyrazole-4-carboxamide also has a long half-life, which may make it more effective as a therapeutic agent. However, there are also limitations to using 1-benzyl-N-methylpyrazole-4-carboxamide in lab experiments. 1-benzyl-N-methylpyrazole-4-carboxamide is a synthetic compound and may be difficult to produce on a large scale. Additionally, the exact mechanism of action of 1-benzyl-N-methylpyrazole-4-carboxamide is not fully understood, which may make it difficult to optimize dosing and treatment regimens.
Future Directions
There are several future directions for research on 1-benzyl-N-methylpyrazole-4-carboxamide. One potential direction is to further explore the mechanism of action of 1-benzyl-N-methylpyrazole-4-carboxamide and identify specific targets for its therapeutic effects. Another potential direction is to study the effects of 1-benzyl-N-methylpyrazole-4-carboxamide in combination with other therapeutic agents for neurodegenerative diseases. Additionally, more studies are needed to determine the safety and efficacy of 1-benzyl-N-methylpyrazole-4-carboxamide in human clinical trials.
Synthesis Methods
1-benzyl-N-methylpyrazole-4-carboxamide is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 2,6-dimethylphenol and benzyl bromide to form 2,6-dimethylphenyl benzyl ether. The resulting compound is then reacted with methyl hydrazine to form 2,6-dimethylphenyl methyl hydrazine. This compound is then reacted with 2,4-dichloropyrimidine to form 1-benzyl-N-methylpyrazole-4-carboxamide, or 1-benzyl-N-methylpyrazole-4-carboxamide.
Scientific Research Applications
1-benzyl-N-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. In animal studies, 1-benzyl-N-methylpyrazole-4-carboxamide has been shown to improve cognitive function, decrease amyloid beta levels, and reduce inflammation in the brain. 1-benzyl-N-methylpyrazole-4-carboxamide has also been studied for its potential therapeutic effects in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
1-benzyl-N-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-12(16)11-7-14-15(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYWWSNVKDDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-methylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)




![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




